SER-601

Descripción general

Descripción

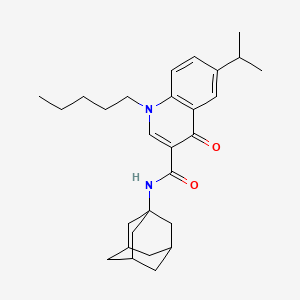

Este compuesto se basa en una estructura central de ácido quinolona-3-carboxílico y exhibe una selectividad 190 veces mayor para el receptor cannabinoide tipo 2 sobre el receptor cannabinoide tipo 1 relacionado . Se ha estudiado por sus efectos analgésicos y neuroprotectores sin inducir los efectos psicoactivos que normalmente se asocian con la activación del receptor cannabinoide tipo 1 .

Aplicaciones Científicas De Investigación

Química: Se utiliza como compuesto modelo para estudiar la relación estructura-actividad de los agonistas del receptor cannabinoide.

Biología: Investigado por su papel en la modulación de las respuestas inmunitarias y la inflamación a través de la activación del receptor cannabinoide tipo 2.

Medicina: Explorado por sus efectos analgésicos y neuroprotectores, particularmente en afecciones como el dolor neuropático y las enfermedades neurodegenerativas.

Industria: Posibles aplicaciones en el desarrollo de nuevos agentes terapéuticos dirigidos al receptor cannabinoide tipo 2

Mecanismo De Acción

SER-601 ejerce sus efectos principalmente a través de la activación del receptor cannabinoide tipo 2. Este receptor se expresa predominantemente en células inmunitarias y tejidos periféricos. Al unirse al receptor cannabinoide tipo 2, this compound modula diversas vías de señalización, lo que lleva a efectos antiinflamatorios y analgésicos. El compuesto no activa significativamente el receptor cannabinoide tipo 1, evitando así los efectos psicoactivos asociados con la activación del receptor cannabinoide tipo 1 .

Análisis Bioquímico

Biochemical Properties

SER-601 plays a crucial role in biochemical reactions by selectively binding to the cannabinoid CB2 receptors. It exhibits a 190-fold selectivity for CB2 over the central CB1 receptor, with binding affinities (K_i) of 6.3 nM for CB2 and 1,220 nM for CB1 . This selectivity minimizes the psychoactive effects typically associated with CB1 receptor activation. This compound interacts with various enzymes and proteins, including those involved in the endocannabinoid system, to exert its effects. The nature of these interactions primarily involves agonistic binding to the CB2 receptors, leading to downstream signaling cascades that modulate pain and inflammation .

Cellular Effects

This compound influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to have analgesic effects in animal models of pain without inducing cannabis-like behavioral effects . This compound also exhibits antidiabetic properties by ameliorating insulin resistance and increasing insulin secretion in pancreatic islets isolated from diabetic mice . These effects are mediated through the activation of CB2 receptors, which play a role in regulating inflammation and immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the CB2 receptors, which are predominantly expressed in peripheral tissues and immune cells . This binding activates G-protein coupled receptor (GPCR) signaling pathways, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP (cAMP) levels . The activation of CB2 receptors also triggers the phosphorylation of various downstream effectors, including mitogen-activated protein kinases (MAPKs), which modulate gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to four years . Long-term exposure to this compound has been shown to maintain its analgesic and antidiabetic effects in animal models, indicating sustained efficacy

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies using rat models of acute pain, this compound demonstrated dose-dependent antinociceptive effects, with peak analgesic effects observed at 60 minutes post-administration . Higher doses of this compound were associated with increased analgesic efficacy, but also with potential adverse effects, highlighting the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways related to the endocannabinoid system. It interacts with enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are responsible for the degradation of endocannabinoids . By modulating the activity of these enzymes, this compound can influence the levels of endocannabinoids and their signaling pathways, thereby affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target receptors. This compound’s distribution is influenced by its binding affinity to CB2 receptors, which are primarily located in peripheral tissues and immune cells .

Subcellular Localization

This compound’s subcellular localization is primarily associated with the endoplasmic reticulum (ER) and cell membranes, where CB2 receptors are localized . The compound’s activity is modulated by its localization within these compartments, which is directed by targeting signals and post-translational modifications. These factors ensure that this compound reaches its intended sites of action, thereby exerting its therapeutic effects .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de SER-601 implica múltiples pasos, comenzando con la preparación del núcleo de ácido quinolona-3-carboxílico. Los pasos clave incluyen:

Formación del núcleo de quinolona: Esto se logra típicamente a través de una reacción de ciclización que involucra derivados de anilina y β-cetoésteres en condiciones ácidas.

Introducción del grupo adamantilo: El grupo adamantilo se introduce mediante una reacción de sustitución nucleófila.

Formación de la carboxamida: El paso final implica la formación del grupo carboxamida a través de la reacción del derivado de quinolona con una amina adecuada en condiciones deshidratantes.

Métodos de Producción Industrial

La producción industrial de this compound probablemente seguiría rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Esto implicaría el uso de reactores industriales, sistemas de flujo continuo y técnicas avanzadas de purificación, como cromatografía y cristalización.

Análisis De Reacciones Químicas

Tipos de Reacciones

SER-601 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El núcleo de quinolona se puede oxidar en condiciones oxidantes fuertes.

Reducción: Los grupos carbonilo en la estructura se pueden reducir a alcoholes utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: Los grupos adamantilo e isopropilo se pueden sustituir por otros grupos alquilo o arilo en condiciones apropiadas.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio o trióxido de cromo en medio ácido.

Reducción: Hidruro de litio y aluminio o borohidruro de sodio en disolventes anhidros.

Sustitución: Haluros de alquilo o haluros de arilo en presencia de una base fuerte como el hidruro de sodio.

Productos Mayores

Los productos principales formados a partir de estas reacciones incluyen varios derivados de quinolona con diferentes sustituyentes, que se pueden explorar más a fondo por sus propiedades farmacológicas.

Comparación Con Compuestos Similares

Compuestos Similares

A-836,339: Otro agonista selectivo del receptor cannabinoide tipo 2 con propiedades analgésicas similares.

ADB-FUBHQUCA: Un cannabinoide sintético con alta selectividad para el receptor cannabinoide tipo 2.

CBS-0550: Un agonista del receptor cannabinoide tipo 2 con efectos neuroprotectores.

Singularidad de SER-601

This compound destaca por su alta selectividad para el receptor cannabinoide tipo 2 sobre el receptor cannabinoide tipo 1, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas sin efectos psicoactivos. Su estructura central única de ácido quinolona-3-carboxílico también proporciona una base para modificaciones adicionales para mejorar sus propiedades farmacológicas .

Propiedades

IUPAC Name |

N-(1-adamantyl)-4-oxo-1-pentyl-6-propan-2-ylquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O2/c1-4-5-6-9-30-17-24(26(31)23-13-22(18(2)3)7-8-25(23)30)27(32)29-28-14-19-10-20(15-28)12-21(11-19)16-28/h7-8,13,17-21H,4-6,9-12,14-16H2,1-3H3,(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMKLUDNETVLDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C(=O)C2=C1C=CC(=C2)C(C)C)C(=O)NC34CC5CC(C3)CC(C5)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648525 | |

| Record name | 4-Oxo-1-pentyl-6-(propan-2-yl)-N-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,4-dihydroquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048038-90-9 | |

| Record name | 1,4-Dihydro-6-(1-methylethyl)-4-oxo-1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-3-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048038-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SER-601 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048038909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-1-pentyl-6-(propan-2-yl)-N-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,4-dihydroquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SER-601 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S723GJY405 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride](/img/structure/B1662549.png)

![2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B1662555.png)